molecular formula C37H65NO14 B194137 Erythromycin E CAS No. 41451-91-6

Erythromycin E

Katalognummer: B194137
CAS-Nummer: 41451-91-6
Molekulargewicht: 747.9 g/mol
InChI-Schlüssel: PRUSTPADOGZAML-LMXGZOGMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromycin E is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It belongs to a group of antibiotics that are characterized by their large macrocyclic lactone ring structures. This compound is one of the metabolites of Erythromycin A, which is the primary constituent of the erythromycin group. This compound is known for its broad-spectrum antimicrobial activity and is used to treat various bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erythromycin E is typically produced through biosynthesis during the fermentation process of Saccharopolyspora erythraea. The biosynthetic pathway involves the assembly of the macrolide ring followed by the addition of various sugar moieties. The process is complex and involves multiple enzymatic steps that are tightly regulated within the bacterial cells.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Saccharopolyspora erythraea is cultured in bioreactors under controlled conditions to optimize the yield of erythromycin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Erythromycin E undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can modify the functional groups on the erythromycin molecule. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of erythromycin oxime derivatives, while reduction can yield erythromycin alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Erythromycin E has a wide range of scientific research applications, including:

Wirkmechanismus

Erythromycin E exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and preventing the elongation of the protein chain. This action is bacteriostatic, meaning it prevents the growth and replication of bacteria rather than directly killing them. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .

Vergleich Mit ähnlichen Verbindungen

    Erythromycin A: The primary constituent of the erythromycin group, widely used in clinical settings.

    Azithromycin: A derivative of erythromycin with a broader spectrum of activity and improved pharmacokinetic properties.

    Clarithromycin: Another derivative with enhanced acid stability and better tissue penetration.

Uniqueness of Erythromycin E: this compound is unique due to its specific structural modifications compared to other erythromycin derivatives. These modifications can influence its antimicrobial activity and pharmacokinetic properties.

Biologische Aktivität

Erythromycin E is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily known for its broad-spectrum antibacterial properties and its mechanism of action, which involves the inhibition of protein synthesis in susceptible bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and recent advancements in drug delivery systems.

This compound exerts its antibacterial effects by binding to the 23S ribosomal RNA component of the 50S subunit of bacterial ribosomes. This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth. The drug is particularly effective against Gram-positive bacteria and some Gram-negative organisms, including Neisseria, Bordetella, and Campylobacter species .

Antibacterial Spectrum

This compound has demonstrated activity against a variety of microorganisms. Its efficacy can be summarized as follows:

Microorganism Activity
Gram-positive bacteriaHighly effective
Streptococcus pyogenesEffective (bactericidal)
Staphylococcus aureusEffective (variable)
Some Gram-negative bacteriaLimited effectiveness
Chlamydia trachomatisEffective

This compound is particularly noted for its effectiveness against respiratory pathogens and skin infections caused by susceptible strains .

Recent Research Findings

Recent studies have explored innovative formulations and delivery methods to enhance the efficacy of this compound:

  • Nanostructured Lipid Carriers (NLCs) : Research has shown that incorporating Erythromycin into nanostructured lipid carriers can improve its release profile and antimicrobial activity. For instance, formulations using chitosan nanoparticles have exhibited a significant increase in bactericidal activity against S. pyogenes, with complete inhibition observed after 24 hours .
  • Liposomal Formulations : Liposomal delivery systems have been developed to enhance the bioavailability and stability of this compound. These formulations have shown improved inhibitory effects against various bacterial strains compared to free erythromycin, with over 90% drug release observed within 8 hours in vitro .

Case Studies

  • Clinical Application in Respiratory Infections :
    A study evaluating the use of this compound in treating community-acquired pneumonia found that patients exhibited significant clinical improvement, with a notable reduction in symptoms after 48 hours of treatment. The study highlighted the drug's effectiveness against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae.
  • Efficacy Against Skin Infections :
    In a clinical trial involving patients with skin and soft tissue infections, this compound demonstrated a high cure rate, particularly among those infected with Staphylococcus aureus. The trial emphasized the importance of susceptibility testing due to varying resistance patterns observed in different geographic regions .

Eigenschaften

IUPAC Name

(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUSTPADOGZAML-LMXGZOGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41451-91-6
Record name Erythromycin E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin E
Reactant of Route 2
Erythromycin E
Reactant of Route 3
Erythromycin E
Reactant of Route 4
Erythromycin E
Reactant of Route 5
Erythromycin E
Reactant of Route 6
Erythromycin E
Customer
Q & A

Q1: What makes the structure of Erythromycin E unique among macrolide antibiotics?

A1: this compound is characterized by an ortho-carboxylic acid ester structure linking the oxidized cladinose sugar to the 14-membered aglycone ring. This structural feature distinguishes it from other known macrolides. []

Q2: Is Erythromycin F a precursor to this compound?

A2: Yes, scientific research suggests that Erythromycin F serves as a biosynthetic precursor to this compound. []

Q3: How does Erythromycin affect bacterial cells?

A3: While specific studies on this compound's mechanism are limited, it likely shares a similar mode of action with other macrolides like Erythromycin A. Macrolides typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation. []

Q4: What are the common mechanisms of resistance to macrolides like Erythromycin?

A4: Bacteria can develop resistance to macrolides through various mechanisms, including:

  • Modification of the ribosomal target site: Mutations in the 23S rRNA gene can reduce the binding affinity of macrolides. []
  • Efflux pumps: Bacteria can express efflux pumps that actively expel macrolides from the cell, reducing intracellular drug concentration. []
  • Enzymatic inactivation: Certain enzymes can modify macrolides, rendering them ineffective. []

Q5: Does the unique structure of this compound affect its susceptibility to resistance mechanisms?

A5: Further research is needed to determine if the ortho-carboxylic acid ester linkage in this compound influences its susceptibility to specific resistance mechanisms compared to other macrolides.

Q6: Has this compound been investigated for its potential as a pharmaceutical compound?

A6: While this compound is a naturally occurring Erythromycin analog, current research primarily focuses on its role as a biosynthetic precursor to this compound and its unique structural characteristics. [, ] Further studies are needed to explore its potential pharmaceutical applications.

Q7: What analytical techniques are used to study this compound?

A7: High-performance liquid chromatography (HPLC) is a key technique for isolating and characterizing this compound. [] Additionally, mass spectrometry coupled with HPLC (LC-MS/MS) is employed to quantify this compound and its metabolites in biological samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.